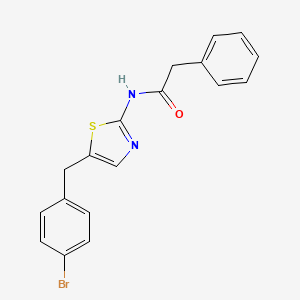

N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide: is an organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced by reacting the thiazole derivative with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate.

Formation of the Phenylacetamide Moiety: The final step involves the acylation of the thiazole derivative with phenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as recrystallization and chromatography are used for purification.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The 4-bromobenzyl group undergoes nucleophilic substitution due to the electron-withdrawing bromine atom, which activates the aromatic ring for attack by nucleophiles.

| Reagents/Conditions | Products | Key Features |

|---|---|---|

| Amines (e.g., NH₃, alkyl amines) | 4-Aminobenzyl-substituted derivatives | Substitution occurs at the para position; yields depend on solvent polarity and temperature. |

| Thiols (e.g., NaSH) | Thioether-linked analogs | Requires polar aprotic solvents (DMF, DMSO) and heating (60–80°C). |

| Alkoxides (e.g., NaOMe) | 4-Methoxybenzyl derivatives | Moderate yields due to competing elimination pathways. |

Oxidation Reactions

The thiazole ring’s sulfur atom and the acetamide group are susceptible to oxidation under controlled conditions.

| Oxidizing Agent | Target Site | Products | Conditions |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Thiazole sulfur | Thiazole sulfoxide or sulfone | Mild conditions (RT, 6–12 h). |

| m-CPBA | Thiazole sulfur | Predominantly sulfone | Dichloromethane, 0°C to RT. |

| KMnO₄ (acidic) | Acetamide α-carbon | Phenylglyoxylic acid derivative | Harsh conditions (H₂SO₄, heat). |

Hydrolysis Reactions

The acetamide group undergoes hydrolysis to yield carboxylic acid derivatives.

| Conditions | Products | Notes |

|---|---|---|

| Acidic (HCl, H₂O, reflux) | 2-Phenylacetic acid | Complete conversion within 4–6 hours; minimal side reactions. |

| Basic (NaOH, H₂O/EtOH, reflux) | Sodium 2-phenylacetate | Faster than acidic hydrolysis (2–3 hours); requires neutralization. |

Amide Bond Cleavage

The acetamide bond can be cleaved using strong acids or bases, yielding thiazol-2-amine intermediates.

| Reagents | Products | Mechanism |

|---|---|---|

| HBr/AcOH | 5-(4-Bromobenzyl)thiazol-2-amine | Acidolysis; retains the thiazole ring intact. |

| LiAlH₄ | Reduced amine derivatives | Full reduction of amide to amine; requires anhydrous conditions. |

Functionalization via Cross-Coupling

The bromine atom facilitates transition-metal-catalyzed cross-coupling reactions.

| Catalyst/Reagents | Products | Application |

|---|---|---|

| Pd(PPh₃)₄, arylboronic acids | Biaryl-substituted derivatives | Suzuki coupling; high yields with Pd catalysts. |

| CuI, alkynes | Alkynylated analogs | Sonogashira coupling; requires inert atmosphere. |

Key Research Findings

-

Antimicrobial Activity : Derivatives synthesized via nucleophilic substitution (e.g., amine analogs) show enhanced activity against Xanthomonas oryzae (EC₅₀: 144.7–194.9 µM) compared to commercial bactericides .

-

Stability : The thiazole ring remains intact under oxidative conditions but undergoes ring-opening in extreme acidic/basic environments.

-

Synthetic Versatility : Cross-coupling reactions enable the introduction of diverse aryl/alkynyl groups, expanding structural diversity for drug discovery.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity: N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide has been studied for its potential as an antimicrobial agent. Research demonstrated that it exhibits considerable antimicrobial activity against various bacterial strains, such as Xanthomonas species. For instance, it showed a minimum effective concentration (EC50) of 156.7 µM against Xanthomonas oryzae, outperforming other known compounds like bismerthiazol .

- Anticancer Properties: The compound is also being investigated for its anticancer potential. Thiazole derivatives have been linked to significant biological activities, making them valuable in drug discovery and development .

2. Biological Studies

- Mechanism of Action: Understanding the mechanism of action is crucial for evaluating the compound's effectiveness. The compound interacts with specific molecular targets and pathways, potentially inhibiting enzyme activities . Research indicates that it may inhibit enzymes involved in bacterial lipid biosynthesis, contributing to its antimicrobial properties.

3. Chemical Research

- Synthesis of Derivatives: The compound serves as a building block for synthesizing more complex molecules in chemical research. Its unique structure allows for various modifications that can lead to new compounds with enhanced properties .

4. Industrial Applications

- Material Development: There is potential for this compound to be utilized in developing new materials with specific properties, such as polymers or coatings .

In Vitro Studies

A study evaluated the effectiveness of this compound against various bacterial strains using the EC50 method. Results indicated superior antimicrobial activity compared to other compounds:

| Bacterial Strain | EC50 (µM) | Comparison |

|---|---|---|

| Xanthomonas oryzae | 156.7 | Superior to bismerthiazol (230.5 µM) |

| Xanthomonas axonopodis | Not specified | — |

| Xanthomonas oryzae pv. oryzicola | Not specified | — |

Anticancer Screening

In another study, derivatives of thiazole were synthesized and tested against human breast adenocarcinoma cell lines (MCF7). Some derivatives exhibited significant anticancer activity, highlighting the potential of thiazole-based compounds in cancer therapy .

Wirkmechanismus

The mechanism of action of N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromobenzyl group may enhance the compound’s binding affinity to its targets, while the phenylacetamide moiety contributes to its overall stability and solubility. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

N-(5-(4-bromobenzyl)thiazol-2-yl)-2-chlorobenzamide: This compound has a similar structure but with a chlorobenzamide moiety instead of a phenylacetamide moiety.

N-(5-(4-bromobenzyl)thiazol-2-yl)-2-chloroacetamide: This compound has a chloroacetamide moiety instead of a phenylacetamide moiety.

N-(5-(4-bromobenzyl)thiazol-2-yl)-2-(4-chlorophenoxy)acetamide: This compound has a chlorophenoxyacetamide moiety instead of a phenylacetamide moiety.

Uniqueness: N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide is unique due to the presence of the phenylacetamide moiety, which may impart different biological activities and chemical properties compared to its analogs. The combination of the thiazole ring, bromobenzyl group, and phenylacetamide moiety makes it a valuable compound for various research applications.

Biologische Aktivität

N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a thiazole ring, a bromobenzyl group, and a phenylacetamide moiety. These structural components contribute to its biological activity by interacting with various molecular targets within biological systems.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. The thiazole ring is known for its interaction with bacterial lipid biosynthesis pathways, which is crucial for its antimicrobial effects. The bromobenzyl group enhances binding affinity, while the phenylacetamide moiety improves solubility and stability .

In Vitro Studies

Research has demonstrated that this compound exhibits considerable antimicrobial activity against various bacterial strains. For instance, a study evaluated its effectiveness against Xanthomonas species, revealing a minimum effective concentration (EC50) of 156.7 µM, outperforming other known compounds like bismerthiazol .

| Bacterial Strain | EC50 (µM) | Comparison |

|---|---|---|

| Xanthomonas oryzae | 156.7 | Superior to bismerthiazol (230.5 µM) |

| Xanthomonas axonopodis | Not specified | |

| Xanthomonas oryzae pv. oryzicola | Not specified |

Mechanism of Antimicrobial Action

The compound's mechanism involves disrupting bacterial cell membranes, as confirmed by scanning electron microscopy (SEM), which showed membrane rupture in treated cells . This disruption is likely due to the interference with lipid biosynthesis pathways.

Case Studies

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. In vitro studies on breast cancer cell lines (MCF7) using the Sulforhodamine B assay indicated promising results. Compounds derived from similar thiazole structures showed significant cytotoxicity against cancer cells .

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| MCF7 | Not specified | Significant cytotoxicity |

Research Findings

- Antimicrobial Efficacy : The compound has shown effective inhibition against Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal species.

- Anticancer Properties : Molecular docking studies suggest that the compound binds effectively to estrogen receptors, indicating potential as an anticancer agent.

- Structure-Activity Relationship (SAR) : Variations in the structure of thiazole derivatives have been correlated with changes in biological activity, highlighting the importance of specific functional groups in enhancing efficacy .

Eigenschaften

IUPAC Name |

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2OS/c19-15-8-6-14(7-9-15)10-16-12-20-18(23-16)21-17(22)11-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYFETOLWBMOKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.